4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethylbenzene . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the process . This approach allows for better control over reaction conditions and improved product purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The tert-butoxy group can participate in radical reactions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, trifluoromethylating agents, and various oxidizing or reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can produce complex organic molecules with multiple functional groups.
Scientific Research Applications
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group.
4-Chlorobenzotrifluoride: A compound with a similar trifluoromethyl group but lacking the tert-butoxy group.
4-tert-Butyl-1-chlorobenzene: Similar structure but without the trifluoromethyl group
Uniqueness
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both the tert-butoxy and trifluoromethyl groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H12ClF3O |
---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3O/c1-10(2,3)16-7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,1-3H3 |
InChI Key |
YKSSJTBNRUMDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.